C–Br Bond Energy Advantage in Suzuki Coupling
The C6 bromine substituent in the target compound provides a carbon–halogen bond dissociation energy (BDE) of approximately 284 kJ/mol, compared to ~338 kJ/mol for the C–Cl bond in the direct chloro analog 6-chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 867333-04-8). This 54 kJ/mol lower BDE translates into substantially faster oxidative addition with Pd(0) catalysts, the rate-determining step for aryl halides in Suzuki-Miyaura coupling. While no dedicated kinetic study of this specific compound pair has been published, the relative oxidative addition rates of aryl bromides vs. aryl chlorides under standard Pd(PPh₃)₄ conditions are well-established in the literature, with aryl bromides typically reacting 10–100× faster than the corresponding aryl chlorides [1][2].
| Evidence Dimension | Carbon–halogen bond dissociation energy (BDE) and relative oxidative addition rate |
|---|---|
| Target Compound Data | C–Br BDE ≈ 284 kJ/mol; aryl-Br oxidative addition rate (relative) ≈ 10–100× faster than aryl-Cl |
| Comparator Or Baseline | 6-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 867333-04-8): C–Cl BDE ≈ 338 kJ/mol |
| Quantified Difference | ΔBDE ≈ 54 kJ/mol lower for C–Br; estimated 10–100× rate enhancement for oxidative addition |
| Conditions | Standard Suzuki-Miyaura conditions with Pd(0) catalysts (class-level extrapolation from aryl halide reactivity series) |
Why This Matters
For procurement decisions in medicinal chemistry programs, the bromo analog enables room-temperature or mild-heating Suzuki couplings with shorter reaction times and lower catalyst loadings, whereas the chloro analog often requires elevated temperatures (80–110 °C) and specialized ligands, impacting throughput and cost in parallel synthesis workflows.
- [1] Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press, Boca Raton, FL. C–Br BDE = 284 kJ/mol; C–Cl BDE = 338 kJ/mol. View Source
- [2] Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Relative reactivity: I > Br > OTf > Cl in oxidative addition. View Source
